![molecular formula C21H15N3S2 B14483855 2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) CAS No. 65177-32-4](/img/structure/B14483855.png)
2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) is a complex organic compound that features a pyridine core substituted with methylene bridges connecting to benzothiazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) typically involves the reaction of 2,6-bis(bromomethyl)pyridine with 2-mercaptobenzothiazole. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridges, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons or protons. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzoxazole): Similar structure but with oxygen atoms instead of sulfur.
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzimidazole): Contains nitrogen atoms in place of sulfur.
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole): The title compound itself.
Uniqueness
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) is unique due to the presence of sulfur atoms in the benzothiazole rings, which can impart distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting biological activity .
Propriétés
Numéro CAS |
65177-32-4 |
|---|---|
Formule moléculaire |
C21H15N3S2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-[[6-(1,3-benzothiazol-2-ylmethyl)pyridin-2-yl]methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H15N3S2/c1-3-10-18-16(8-1)23-20(25-18)12-14-6-5-7-15(22-14)13-21-24-17-9-2-4-11-19(17)26-21/h1-11H,12-13H2 |
Clé InChI |
GZRUYVFZUCSGDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CC=C3)CC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


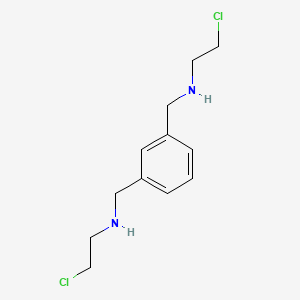
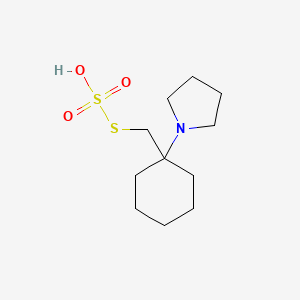
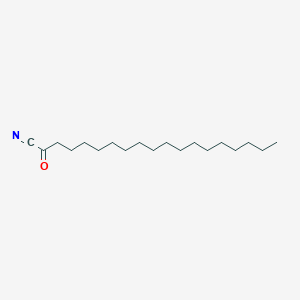
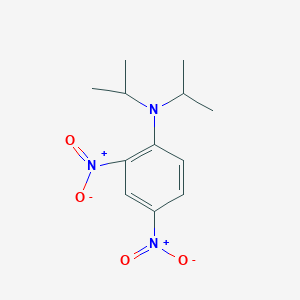
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)

![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
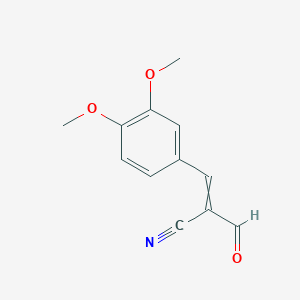
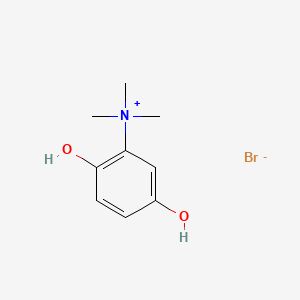

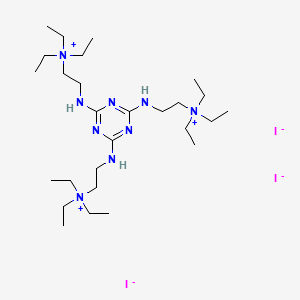

![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
